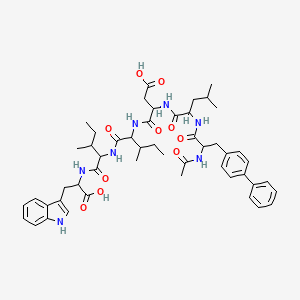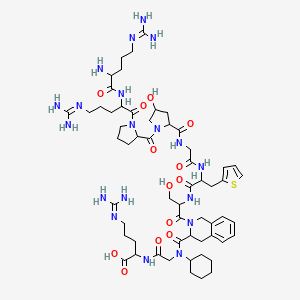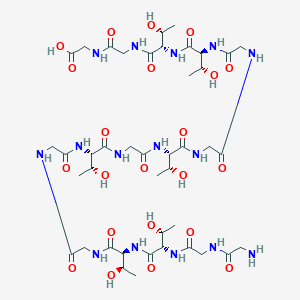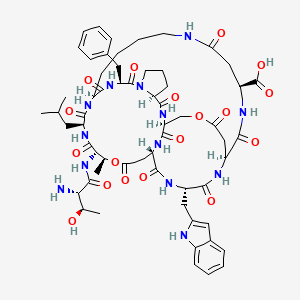![molecular formula C28H32FN5O4 B10837762 1-[(3S)-5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B10837762.png)
1-[(3S)-5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GR-199114X is a small molecule drug developed by Glaxo Group Limited. It is a cholecystokinin receptor antagonist, specifically targeting the cholecystokinin B receptor. This compound was initially researched for its potential therapeutic applications in treating digestive system disorders such as irritable bowel syndrome, gastroesophageal reflux disease, peptic ulcers, pancreatitis, and Zollinger-Ellison syndrome .
Preparation Methods
The synthesis of GR-199114X involves multiple steps:
Alkylation: N-Phenyl-1,2-phenylenediamine is alkylated with bromoacetanilide in the presence of potassium carbonate in dimethylformamide to produce alkylated phenylenediamine.
Condensation: The resulting alkylated phenylenediamine is condensed with diacid chloride in tetrahydrofuran to form dioxobenzodiazepine.
Reduction: The hydrazone function is reduced using zinc-acetic acid to yield an amine.
Urea Formation: The amine is treated with isocyanate in dichloromethane to form urea.
Hydrolysis: The ethyl ester is hydrolyzed using potassium carbonate in a refluxing mixture of methanol and tetrahydrofuran.
Chemical Reactions Analysis
GR-199114X undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions, such as the reduction of the hydrazone function with zinc-acetic acid, are crucial in its synthesis.
Substitution: The compound undergoes substitution reactions, such as the alkylation of N-Phenyl-1,2-phenylenediamine with bromoacetanilide.
Condensation: Condensation reactions are involved in forming the benzodiazepine structure.
Scientific Research Applications
GR-199114X has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying cholecystokinin receptor antagonists and their synthesis.
Biology: The compound is used to investigate the role of cholecystokinin receptors in biological systems.
Medicine: GR-199114X has been researched for its potential therapeutic applications in treating digestive system disorders.
Industry: The compound’s synthesis and reactions provide insights into industrial production methods for similar compounds
Mechanism of Action
GR-199114X exerts its effects by antagonizing the cholecystokinin B receptor. This receptor is involved in various physiological processes, including digestion and gastric acid secretion. By blocking this receptor, GR-199114X can modulate these processes, potentially providing therapeutic benefits for conditions like irritable bowel syndrome and gastroesophageal reflux disease .
Comparison with Similar Compounds
GR-199114X is compared with other cholecystokinin receptor antagonists, such as:
Devazepide: Another cholecystokinin receptor antagonist with similar therapeutic applications.
Lorglumide: A compound that also targets cholecystokinin receptors but has different chemical properties and synthesis routes.
Proglumide: A cholecystokinin receptor antagonist with a different mechanism of action and therapeutic profile .
GR-199114X is unique due to its specific targeting of the cholecystokinin B receptor and its distinct synthetic route, which involves multiple steps and specific reaction conditions.
Properties
Molecular Formula |
C28H32FN5O4 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
1-[(3S)-5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C28H32FN5O4/c29-19-12-14-20(15-13-19)30-28(38)31-25-26(36)33(18-24(35)32-16-6-7-17-32)22-10-4-5-11-23(22)34(27(25)37)21-8-2-1-3-9-21/h4-5,10-15,21,25H,1-3,6-9,16-18H2,(H2,30,31,38)/t25-/m0/s1 |
InChI Key |
URMOKEJAUAGZGV-VWLOTQADSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)[C@@H](C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5 |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837680.png)
![(3Z)-3-[[2-[2-(5-amino-6-methyloxan-2-yl)oxypropyl]-1,3,6-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]pyrrolidine-2,4-dione](/img/structure/B10837686.png)

![disodium;5-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B10837692.png)
![2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837700.png)
![5-methoxy-3-[N-(4-(4-fluoro-phenyl)-4-oxo-butyl)-1,2,5,6-tetrahydro-pyridin-3-ylmethyl]-1H-indole](/img/structure/B10837715.png)
![5-hydroxy-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine-2-carboxylic acid](/img/structure/B10837732.png)

![18-[2-(dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride](/img/structure/B10837747.png)
![1-[8-[(E)-3-(4-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one](/img/structure/B10837750.png)

![[11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]-acetic acid; TFA](/img/structure/B10837758.png)


